molecular formula C19H17FN2O2 B11600977 (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Katalognummer: B11600977
Molekulargewicht: 324.3 g/mol
InChI-Schlüssel: PNIIUQVLAWJJRN-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of 4-ethylbenzaldehyde with 3-(4-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the imidazolidine ring or the benzylidene moiety, resulting in the formation of corresponding amines or alkanes.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5E)-5-(4-methylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4-chlorobenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4-bromobenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

The presence of the ethyl group on the benzylidene moiety and the fluorine atom on the benzyl ring makes (5E)-5-(4-ethylbenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C19H17FN2O2

Molekulargewicht

324.3 g/mol

IUPAC-Name

(5E)-5-[(4-ethylphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H17FN2O2/c1-2-13-3-5-14(6-4-13)11-17-18(23)22(19(24)21-17)12-15-7-9-16(20)10-8-15/h3-11H,2,12H2,1H3,(H,21,24)/b17-11+

InChI-Schlüssel

PNIIUQVLAWJJRN-GZTJUZNOSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Kanonische SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.